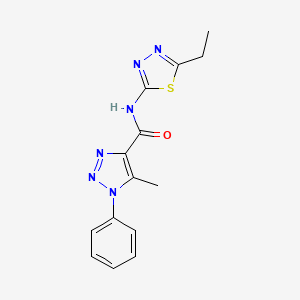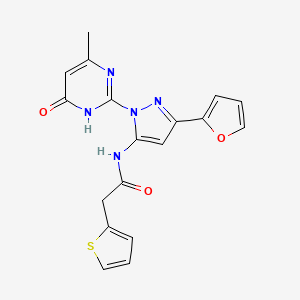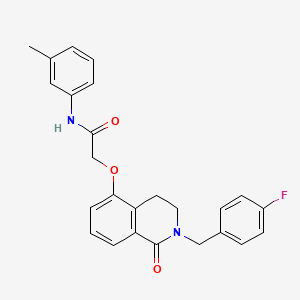![molecular formula C7H4ClN3O2 B2999866 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1546151-96-5](/img/structure/B2999866.png)
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyridines is characterized by a bridge-headed nitrogen atom . This unique structure is found in many medicinal and biologically active compounds .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyridine exhibit promising antibacterial activity. A study by Xiao et al. (2013) synthesized 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives, revealing potent activity against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2013).
Catalytic Activity and Photoluminescence
Wang et al. (2016) explored d(10) coordination polymers based on a similar triazole structure, demonstrating improved catalytic activity for the synthesis of tetrahydropyrimidine derivatives and notable photoluminescence properties (Wang et al., 2016).
Electrochemical Properties
Tan et al. (2007) investigated the electrochemical behavior of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines, indicating high ionization potentials and good affinity, which could have implications for electronic and material science applications (Tan et al., 2007).
Antimicrobial and Antioxidant Activity
A study by Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives with triazolopyridine structures, showing antimicrobial and antioxidant activities, suggesting potential in pharmaceutical research (Flefel et al., 2018).
Application in Explosives
Bastrakov et al. (2021) synthesized new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines containing explosophoric groups, highlighting the use of triazolopyridine derivatives in the development of explosives (Bastrakov et al., 2021).
Mecanismo De Acción
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold, to which this compound belongs, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors prevent the activation of these kinases, disrupting the JAK-STAT signaling pathway .
Biochemical Pathways
Given its potential targets, it may impact pathways such as the jak-stat signaling pathway . Disruption of this pathway can have downstream effects on processes like cell proliferation, differentiation, and immune response .
Result of Action
Given its potential targets, it may have effects such as the inhibition of cell proliferation and modulation of immune response .
Análisis Bioquímico
Biochemical Properties
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to interact with various enzymes and proteins . They exhibit numerous activities, including acting as inverse agonists and inhibitors
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells . For instance, some derivatives have demonstrated antiproliferative activities against human cancer cell lines . They can inhibit the growth and colony formation of cells, induce cell apoptosis, and cause cell cycle arrest .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGUJKBWRMPYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2999784.png)
![methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2999786.png)
![2-(7-benzyl-4-oxo-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2999790.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2999791.png)
![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2999792.png)
![Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2999793.png)
![2-(3'-(3,5-dimethylphenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2999795.png)


![N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2999800.png)


![1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea](/img/structure/B2999806.png)